molecular formula C12H16N2O4S B598659 4-(Methylsulfonyl)-2-piperazinobenzoic acid CAS No. 1197193-32-0

4-(Methylsulfonyl)-2-piperazinobenzoic acid

Cat. No.: B598659
CAS No.: 1197193-32-0
M. Wt: 284.33
InChI Key: ASKWQQQKWKPTSH-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-2-piperazinobenzoic acid is an organic compound that features a benzoic acid core substituted with a piperazine ring and a methylsulfonyl group

Mechanism of Action

Target of Action

The primary target of 4-(Methylsulfonyl)-2-piperazinobenzoic acid is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX-2 enzyme, the compound prevents the conversion of arachidonic acid into prostanoids. This results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation and pain.

Pharmacokinetics

The compound is likely to be absorbed and distributed throughout the body where it can interact with its target, the cox-2 enzyme . The metabolism and excretion of the compound would require further investigation.

Result of Action

The inhibition of the COX-2 enzyme by this compound results in a reduction in the production of prostanoids This leads to a decrease in inflammation and pain, which are mediated by these compounds

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other compounds or drugs can potentially interact with this compound, affecting its action .

Biochemical Analysis

Biochemical Properties

4-(Methylsulfonyl)-2-piperazinobenzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-2, where it acts as an inhibitor. The inhibition of COX-2 by this compound leads to a reduction in the production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory properties . Additionally, this compound has been found to interact with various antimicrobial proteins, enhancing its potential as a dual antimicrobial and anti-inflammatory agent .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to inhibit the expression of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have shown that prolonged exposure can lead to adaptive changes in cellular metabolism and gene expression . These changes are often reversible upon the removal of the compound, indicating its potential for controlled therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits anti-inflammatory and antimicrobial effects without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of dosage optimization in therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation processes that facilitate the excretion of the compound from the body . The metabolic flux and levels of metabolites are influenced by the activity of enzymes such as cytochrome P450s and transferases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize predominantly in the cytoplasm and the endoplasmic reticulum, where it exerts its biochemical effects . The localization to these compartments is facilitated by specific amino acid sequences and modifications that enable its recognition and transport by cellular machinery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-2-piperazinobenzoic acid typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting an appropriate diamine with a dihaloalkane under basic conditions.

    Introduction of the methylsulfonyl group: This step involves the sulfonylation of the aromatic ring using reagents such as methanesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-2-piperazinobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-(Methylsulfonyl)-2-piperazinobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)phenylacetic acid: Similar in structure but lacks the piperazine ring.

    2-(4-Methylsulfonylphenyl)indole: Contains an indole ring instead of a benzoic acid core.

    4-(Methanesulfonyl)phenylboronic acid: Contains a boronic acid group instead of a carboxyl group.

Uniqueness

4-(Methylsulfonyl)-2-piperazinobenzoic acid is unique due to the presence of both a piperazine ring and a methylsulfonyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methylsulfonyl-2-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-19(17,18)9-2-3-10(12(15)16)11(8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKWQQQKWKPTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235863
Record name 4-(Methylsulfonyl)-2-(1-piperazinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-32-0
Record name 4-(Methylsulfonyl)-2-(1-piperazinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfonyl)-2-(1-piperazinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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